

# Irtemazole: A Comparative Guide to Potential Transporter Cross-Reactivity

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## Compound of Interest

Compound Name: *Irtemazole*

Cat. No.: *B10783768*

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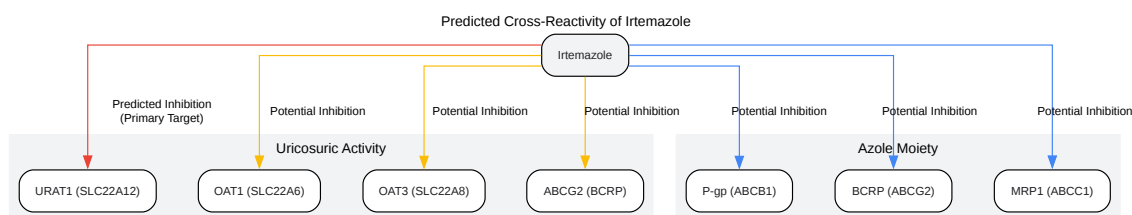
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This guide provides a comparative analysis of the potential cross-reactivity of the discontinued uricosuric agent, **Irtemazole**, with various drug transporters. Due to the cessation of its development, direct experimental data on **Irtemazole**'s interaction with a broad range of transporters is unavailable. Therefore, this document extrapolates a potential cross-reactivity profile for **Irtemazole** by examining the well-documented transporter interactions of two classes of compounds to which it belongs: uricosuric agents and azole-containing molecules.

The data presented herein is derived from published in vitro studies on representative compounds from these classes and is intended to serve as a predictive resource for researchers investigating compounds with similar structural features or mechanisms of action.

## Predicted Cross-Reactivity Profile of Irtemazole

**Irtemazole**'s chemical structure, featuring both a uricosuric-associated moiety and an azole group, suggests a potential for a dual interaction profile with drug transporters. It is plausible that **Irtemazole** exhibits inhibitory activity towards renal transporters involved in uric acid homeostasis, similar to other uricosuric drugs, and also interacts with ATP-binding cassette (ABC) transporters, a common characteristic of many azole-containing compounds.



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Caption: Predicted interaction profile of **Irtemazole** with key drug transporters.

## Comparative Analysis of Transporter Inhibition

To build a predictive model for **Irtemazole**'s cross-reactivity, we have compiled in vitro inhibition data (IC<sub>50</sub> values) for representative uricosuric agents (probenecid and benzbromarone) and azole-containing drugs (itraconazole and ketoconazole) against a panel of clinically relevant transporters.

Transporter Family	Transporter	Representative Uricosuric Agents	Representative Azole Compounds
Probenecid IC50 ( $\mu\text{M}$ )	Benzbromarone IC50 ( $\mu\text{M}$ )		
SLC Transporters	URAT1	165	0.190
OAT1	12.3	No Data	
OAT3	5.12	<1	
ABC Transporters	ABCG2 (BCRP)	No Data	Inhibits
ABCB1 (P-gp)	No Data	No Data	
ABCC1 (MRP1)	No Data	No Data	

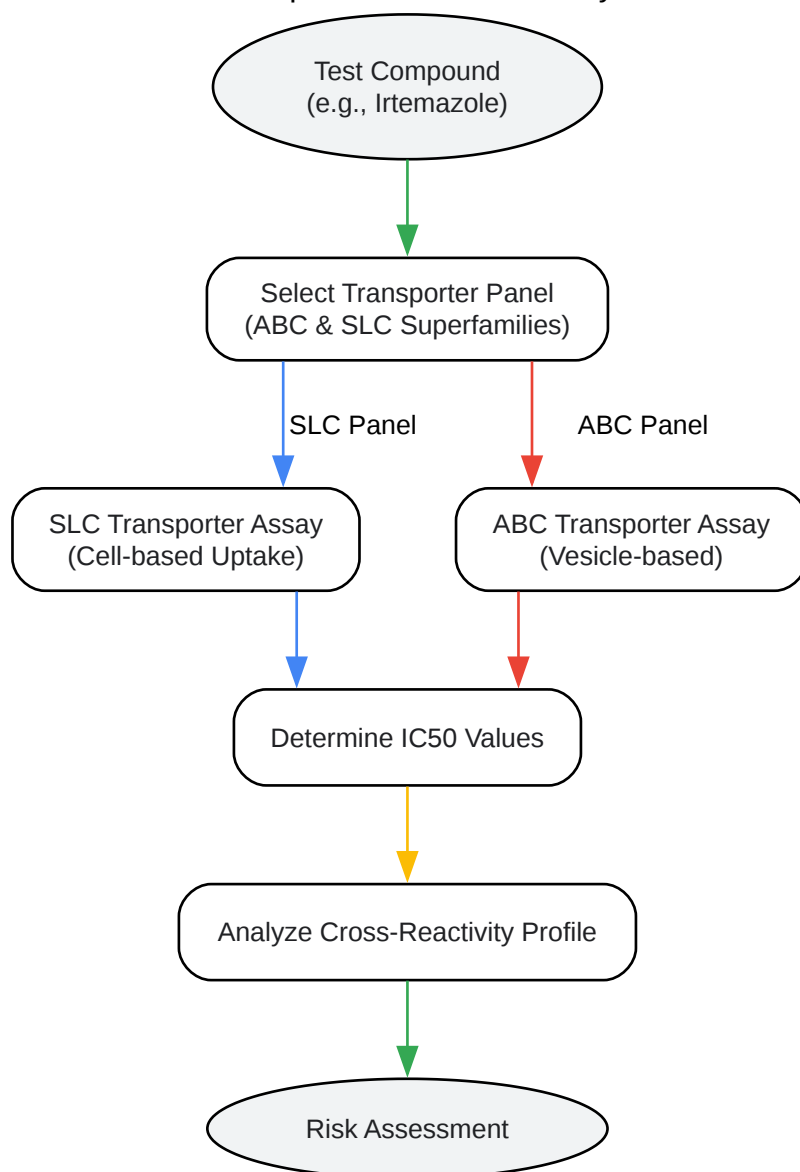
Note: "No Data" indicates that robust, directly comparable IC50 values were not readily available in the public domain at the time of this guide's compilation. The data presented are aggregated from multiple sources and experimental conditions may vary.

## Experimental Methodologies

The inhibitory activities of the representative compounds listed above are typically determined using in vitro assays with membrane vesicles from cells overexpressing the transporter of interest or with whole-cell systems.

## General Workflow for Transporter Cross-Reactivity Screening

## Workflow for Transporter Cross-Reactivity Assessment



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